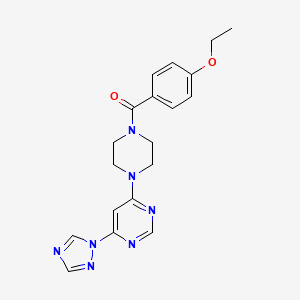

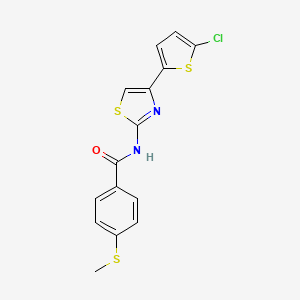

![molecular formula C24H23N7O3 B2514375 6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-32-1](/img/structure/B2514375.png)

6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[3,4-d]pyrimidones, [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, and triazolo[1,5-a]pyrimidin-7(3H)-ones. These compounds have been evaluated for their potential pharmacological properties, including inhibitory activity against specific enzymes and antiallergic activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various heterocyclic amines or other precursors. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involves the preparation of substituted phenyl derivatives and their subsequent cyclization to form the pyrimidone core . Similarly, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones starts from 1,3,4-thiadiazol-5-amines and involves cyclization steps to form the desired products . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the stereostructure of 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one was determined, providing valuable information about the three-dimensional arrangement of atoms in the molecule . This type of analysis is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of various functional groups and the overall molecular architecture. The papers do not provide specific details on the chemical reactions of the compounds, but it is likely that the presence of heterocyclic rings and substituents such as alkyl, cycloalkyl, and isopropoxy groups would affect their reactivity in biological systems and their interaction with enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are important for their pharmacological profiles. For instance, amino derivatives of pyrazolo[3,4-d]pyrimidones were found to lack metabolic stability, which is a crucial factor for their in vivo activity . The antiallergic compounds evaluated in paper were found to have low toxicity, which is an important consideration for drug development. The physical and chemical properties of the compound would need to be determined experimentally to fully understand its potential as a pharmacological agent.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study presented the synthesis and pharmacological evaluation of novel derivatives involving triazolo and oxadiazole frameworks. These compounds were characterized using various analytical techniques and screened for their antibacterial and antifungal activities. The results demonstrated significant biological activity against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Structural Characterization and Biological Activity

Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a pyrimidine derivative featuring the triazolo[1,5-a]pyrimidine ring. The antibacterial activity of the compound was evaluated against Gram-positive and Gram-negative bacteria, showcasing its potential as a microbial inhibitor (Lahmidi et al., 2019).

Antibacterial Screening

Research into novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed their synthesis and characterization, followed by antibacterial screening against various Gram-positive and Gram-negative bacteria. Some compounds exhibited potent inhibitory activity, comparable to the standard drug streptomycin, indicating their potential for further development as antibacterial agents (Reddy et al., 2013).

Mécanisme D'action

The triazole-pyrimidine hybrid compounds, including the one , have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O3/c1-15(2)33-19-10-8-18(9-11-19)22-26-20(34-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-17-6-4-16(3)5-7-17/h4-11,14-15H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWBBLCFZZCRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

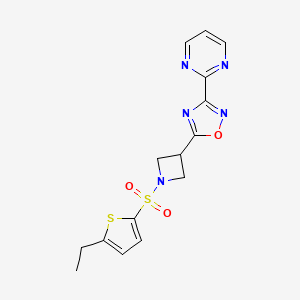

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

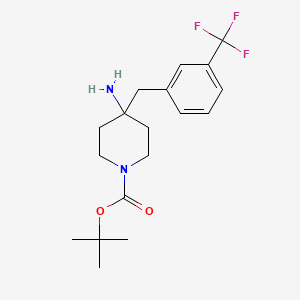

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

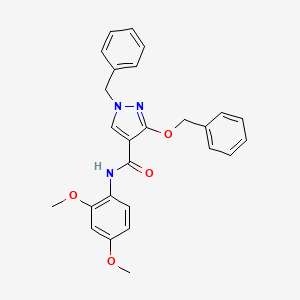

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)